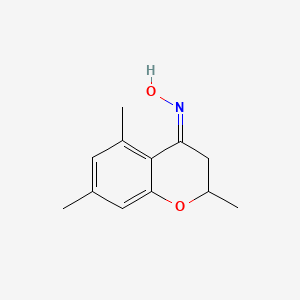

2,5,7-Trimethylchroman-4-one oxime

説明

2,5,7-Trimethylchroman-4-one oxime is a chromanone-derived oxime characterized by a bicyclic benzopyran scaffold substituted with three methyl groups at positions 2, 5, and 7, and an oxime functional group replacing the ketone at position 2. The oxime moiety (-NOH) enhances molecular interactions with biological targets, such as hydrogen bonding or metal chelation, which can modulate pharmacokinetic and pharmacodynamic properties.

特性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC名 |

(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10- |

InChIキー |

PKTNFMVMFXRMFK-RAXLEYEMSA-N |

異性体SMILES |

CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C |

正規SMILES |

CC1CC(=NO)C2=C(C=C(C=C2O1)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethylchroman-4-one oxime typically involves the reaction of 2,5,7-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of oximes often involves the use of ammoximation processes, where ketones or aldehydes react with ammonia and hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method is efficient and yields high-purity oximes .

化学反応の分析

反応の種類

2,5,7-トリメチルクロマン-4-オンオキシムは、次のような様々な化学反応を起こします。

酸化: オキシムは、次亜塩素酸ナトリウムなどの酸化剤を用いてニトリルに酸化することができます。

還元: オキシムの還元により、通常、水素化リチウムアルミニウムなどの還元剤を用いてアミンを得ることができます。

一般的な試薬と条件

酸化: 次亜塩素酸ナトリウム、酢酸。

還元: 水素化リチウムアルミニウム、エタノール。

生成される主要な生成物

酸化: ニトリル。

還元: アミン。

置換: 様々な官能基を持つ置換オキシム

科学的研究の応用

2,5,7-トリメチルクロマン-4-オンオキシムは、科学研究においていくつかの応用があります。

作用機序

2,5,7-トリメチルクロマン-4-オンオキシムの作用機序は、酵素などの特定の分子標的との相互作用を伴います。例えば、オキシムは、有機リン化合物によって阻害されたアセチルコリンエステラーゼと呼ばれる酵素を再活性化することが知られています。 この再活性化は、リン酸化酵素に対するオキシムの求核攻撃によって起こり、リン酸基が放出されて酵素活性が回復します .

類似化合物との比較

Chromanone Derivatives

Chroman-4-one analogs vary in substituents, which critically influence their bioactivity and physicochemical properties:

Structural Insights :

- Methyl groups in 2,5,7-Trimethylchroman-4-one oxime reduce polarity compared to hydroxylated analogs, favoring interactions with hydrophobic enzyme pockets.

- The oxime group may act as a hydrogen-bond donor/acceptor, similar to carbonyl groups in other chromanones, but with altered electronic effects .

Oxime Ethers and Simple Oximes

Oxime-containing compounds exhibit diverse pharmacological and toxicological profiles:

Key Comparisons :

- Reactivity: Phosgene oxime’s acute toxicity contrasts sharply with therapeutic oximes (e.g., anti-diabetic chromanone oximes), highlighting the role of structural context.

Physicochemical and Toxicological Profiles

A comparative analysis of physicochemical properties and safety:

Insights :

- The trimethyl substitution increases logP, suggesting better blood-brain barrier penetration than hydroxylated chromanones but lower aqueous solubility.

- Toxicity is expected to be milder than aliphatic oximes (e.g., 4-Methylpentan-2-one oxime) due to reduced volatility and reactive intermediates .

生物活性

2,5,7-Trimethylchroman-4-one oxime is a compound belonging to the chroman family, characterized by its unique structure that includes three methyl groups and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of 2,5,7-trimethylchroman-4-one oxime, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2,5,7-trimethylchroman-4-one oxime can be represented as CHNO. The presence of the oxime group (–C=N–OH) allows for various chemical transformations and interactions with biological macromolecules.

Antioxidant Activity

Research indicates that 2,5,7-trimethylchroman-4-one oxime exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been noted to inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of 2,5,7-trimethylchroman-4-one oxime has been explored in various models. It appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammatory cytokines, indicating its potential as a treatment for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin backbone without methyl groups | Known for anticoagulant properties |

| 2-Methylchroman-4-one | Methylated at position 2 only | Exhibits different biological activities |

| 6-Methylchroman-4-one | Methylated at position 6 | Less studied in terms of biological activity |

| 2,3-Dihydro-2-methylchromen-4-one | Contains a saturated chromen structure | Different reactivity due to saturation |

This table illustrates how 2,5,7-trimethylchroman-4-one oxime's unique structural features contribute to its distinct biological activities compared to related compounds.

The mechanism by which 2,5,7-trimethylchroman-4-one oxime exerts its biological effects involves interactions with various biological macromolecules such as proteins and nucleic acids. These interactions may occur through hydrogen bonding and hydrophobic forces. The specific pathways affected include those related to oxidative stress response and inflammatory signaling.

Case Studies and Research Findings

- Antioxidant Studies : In vitro assays demonstrated that 2,5,7-trimethylchroman-4-one oxime significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress.

- Anti-inflammatory Research : A study involving murine models of inflammation indicated that administration of this compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotection : Experimental models of Alzheimer's disease showed that treatment with 2,5,7-trimethylchroman-4-one oxime improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。